molecular formula C23H20FN5O2S B2541330 2-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-N,N-diethyl-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1113121-36-0

2-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-N,N-diethyl-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2541330
CAS No.: 1113121-36-0
M. Wt: 449.5
InChI Key: UQILZLGZQUDTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-N,N-diethyl-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H20FN5O2S and its molecular weight is 449.5. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

Pharmacokinetic studies are crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. For instance, studies on compounds like N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), a novel anticonvulsant agent, reveal the importance of analyzing metabolic pathways and identifying major metabolites to predict drug behavior in humans. Such research emphasizes the role of liver microsomal enzymes in drug metabolism and the identification of specific metabolites that can indicate how similar compounds might be processed by the body S. W. Martin et al., 1997.

Therapeutic Applications

Investigating the therapeutic potential of complex molecules involves studying their mechanism of action, efficacy, and safety in treating specific conditions. Clinical trials and in vitro studies can provide valuable data on a compound's effectiveness against certain diseases or conditions. For example, research on 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (NSC-45388) in treating solid tumors in children highlights the process of assessing a drug's clinical utility, including determining optimal dosages, evaluating side effects, and measuring therapeutic responses J. Finklestein et al., 1975.

Research Methodologies

Scientific research on chemicals like 2-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-N,N-diethyl-4-methyl-1,3-thiazole-5-carboxamide involves a variety of methodologies, including in vitro studies, animal models, and human clinical trials. These approaches help elucidate the compound's pharmacodynamics, potential therapeutic effects, and safety profile. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed for analyzing drug metabolites and studying drug interactions at the molecular level C. Renzulli et al., 2011.

Properties

IUPAC Name

3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2S/c1-14-5-3-8-19(15(14)2)26-21(30)13-32-23-28-27-20-10-9-16(12-29(20)23)22(31)25-18-7-4-6-17(24)11-18/h3-12H,13H2,1-2H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQILZLGZQUDTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.